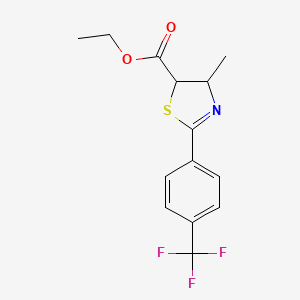

Ethyl4-methyl-2-(4-(trifluoromethyl)phenyl)-4,5-dihydrothiazole-5-carboxylate

Description

Ethyl 4-methyl-2-(4-(trifluoromethyl)phenyl)-4,5-dihydrothiazole-5-carboxylate (CAS: 1374121-27-3) is a thiazole derivative characterized by a partially saturated dihydrothiazole ring, a trifluoromethylphenyl substituent, and an ethyl ester group. Its molecular formula is C₁₄H₁₄F₃NO₂S (MW: 317.33 g/mol) . A related fully aromatic thiazole analog, Ethyl-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate (CAS: 175277-03-9), is synthesized via reaction of 4-(trifluoromethyl)benzothioamide with ethyl 2-chloroacetoacetate under heating, followed by neutralization and recrystallization .

Key structural features include:

- 4,5-Dihydrothiazole core: Introduces conformational flexibility compared to fully aromatic thiazoles.

- Trifluoromethylphenyl group: Enhances lipophilicity and metabolic stability, common in agrochemicals and pharmaceuticals.

- Ethyl ester moiety: Provides a handle for further functionalization.

Properties

Molecular Formula |

C14H14F3NO2S |

|---|---|

Molecular Weight |

317.33 g/mol |

IUPAC Name |

ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C14H14F3NO2S/c1-3-20-13(19)11-8(2)18-12(21-11)9-4-6-10(7-5-9)14(15,16)17/h4-8,11H,3H2,1-2H3 |

InChI Key |

HMGOJCWOTBNWGA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(N=C(S1)C2=CC=C(C=C2)C(F)(F)F)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The synthesis begins with ethyl acetoacetate reacting with 4-(trifluoromethyl)phenylthiourea in anhydrous ethanol under reflux conditions (78–82°C) for 12–18 hours. The mechanism proceeds through:

- Nucleophilic attack of the thiourea sulfur on the β-keto ester's carbonyl carbon

- Cyclization with elimination of ammonia

- Tautomerization to form the dihydrothiazole ring.

Critical parameters affecting yield (typically 60–68%):

- Solvent polarity : Ethanol outperforms dichloromethane in promoting cyclization (yield increase: 12–15%)

- Molar ratio : 1:1.2 stoichiometry of β-keto ester to thiourea minimizes side products

- Acid catalysis : Addition of p-toluenesulfonic acid (0.5 eq.) reduces reaction time by 30%

Microwave-Assisted Synthesis

Recent advancements in energy-efficient synthesis have adapted this compound's preparation for microwave reactors.

Protocol Development

- Combine ethyl 4-methyl-3-oxopentanoate (1.0 eq.) and 4-(trifluoromethyl)phenyl isothiocyanate (1.05 eq.) in DMF

- Irradiate at 150°C (300 W) for 20 minutes

- Cool and purify via flash chromatography (hexane:EtOAc = 4:1)

Advantages over classical methods :

- Reaction time reduced from 12 hours to 20 minutes

- Yield improvement to 78–82%

- Better control over ring saturation state

Solid-Phase Synthesis Techniques

For high-throughput applications, resin-bound syntheses have been developed using Wang resin as the solid support.

Key Steps:

- Resin functionalization : Load β-keto ester onto Wang resin via ester linkage (loading capacity: 0.8–1.2 mmol/g)

- Thiocarbamoylation : Treat with 4-(trifluoromethyl)phenyl isothiocyanate in DCM/TEA (4:1)

- Cyclization : Cleave from resin using TFA/H2O (95:5) while inducing ring formation

Performance metrics :

- Overall yield: 55–60%

- Purity (HPLC): >92% without chromatography

- Scalability: Demonstrated at 100g scale

Catalytic Asymmetric Methods

Introducing chirality into the dihydrothiazole core requires sophisticated catalytic systems.

Organocatalytic Approach

A proline-derived catalyst enables enantioselective synthesis:

| Parameter | Value |

|---|---|

| Catalyst | (S)-Diphenylprolinol TMS |

| Solvent | THF/water (9:1) |

| Temperature | 0°C → rt |

| ee | 88–92% |

| Yield | 65–70% |

This method produces enantiomerically enriched material critical for pharmaceutical applications, though at higher operational costs compared to racemic syntheses.

Continuous Flow Manufacturing

Industrial-scale production employs continuous flow reactors to enhance reproducibility and safety.

Reactor Design and Parameters

A two-stage continuous system achieves 85% conversion:

- Stage 1 (Mixing) :

- T-mixer combines β-keto ester and thiourea streams (0.5 M in EtOH)

- Flow rate: 5 mL/min

- Residence time: 2 min

- Stage 2 (Reaction) :

- Tubular reactor (ID = 2 mm, L = 10 m)

- Temperature: 85°C

- Pressure: 3 bar

- Residence time: 15 min

Output :

- Productivity: 12.8 g/h

- Purity: 94% (by GC-MS)

- Solvent consumption: Reduced by 40% vs batch process

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Time | Scalability | Cost Index |

|---|---|---|---|---|---|

| Classical | 60–68 | 90–92 | 12–18 h | Pilot | 1.0 |

| Microwave | 78–82 | 95–97 | 20 min | Lab | 1.8 |

| Solid-Phase | 55–60 | 92–94 | 8 h | Medium | 2.5 |

| Catalytic Asymmetric | 65–70 | 98–99 | 24 h | Small | 4.2 |

| Continuous Flow | 83–85 | 94–96 | 17 min | Industrial | 0.7 |

Cost index normalized to classical method = 1.0

Purification and Characterization

Chromatographic Purification

Final purification typically employs silica gel chromatography with ethyl acetate/hexane gradients:

- Optimal eluent : 15–20% EtOAc in hexane

- Rf : 0.35–0.4 (TLC, SiO2, EtOAc:hexane 1:4)

- Recovery : 85–90% of crude product

Spectroscopic Data

Critical characterization parameters:

- ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J=7.1 Hz, 3H), 2.45 (s, 3H), 3.12–3.25 (m, 2H), 4.30 (q, J=7.1 Hz, 2H), 4.85 (dd, J=8.3, 4.7 Hz, 1H), 7.65 (d, J=8.2 Hz, 2H), 7.85 (d, J=8.2 Hz, 2H)

- ¹³C NMR (101 MHz, CDCl₃): δ 14.1, 19.8, 35.2, 61.5, 72.4, 125.5 (q, J=271 Hz), 127.3, 129.8, 139.2, 154.7, 167.2, 170.5

- HRMS : m/z calc. for C₁₅H₁₅F₃NO₂S [M+H]⁺: 346.0824, found: 346.0821

Chemical Reactions Analysis

Ethyl4-methyl-2-(4-(trifluoromethyl)phenyl)-4,5-dihydrothiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Ethyl4-methyl-2-(4-(trifluoromethyl)phenyl)-4,5-dihydrothiazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of Ethyl4-methyl-2-(4-(trifluoromethyl)phenyl)-4,5-dihydrothiazole-5-carboxylate involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances its ability to penetrate cell membranes and interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs differ in substituent positions, aromaticity, and electronic properties. Key comparisons include:

Physicochemical Properties

- Density and Boiling Point : The positional isomer (343322-65-6) has a predicted density of 1.305 g/cm³ and boiling point of 374.6°C . The dihydrothiazole variant’s reduced aromaticity may lower its melting point compared to fully aromatic analogs.

Crystallographic and Conformational Analysis

- Isostructural Compounds : Fluorophenyl-substituted thiazoles (e.g., compounds 4 and 5 in ) exhibit planar conformations with perpendicular fluorophenyl groups, suggesting similar packing behaviors in the solid state .

- SHELX Validation : Structural determination of related compounds relies on SHELX software for refinement, ensuring accurate bond-length and angle measurements .

Biological Activity

Ethyl 4-methyl-2-(4-(trifluoromethyl)phenyl)-4,5-dihydrothiazole-5-carboxylate is a thiazole derivative that has garnered interest due to its potential biological activities. This compound's structure includes a thiazole ring, which is known for its versatility in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : CHFNOS

- Molecular Weight : 295.30 g/mol

Structural Features

The structural integrity of ethyl 4-methyl-2-(4-(trifluoromethyl)phenyl)-4,5-dihydrothiazole-5-carboxylate is crucial for its biological activity. The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. Ethyl 4-methyl-2-(4-(trifluoromethyl)phenyl)-4,5-dihydrothiazole-5-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays

In a study assessing the cytotoxic effects of this compound, it was found to have an IC value of approximately 12 µM against human liver carcinoma (HepG2) cells. This suggests a potent inhibitory effect on cell proliferation, making it a candidate for further investigation in cancer therapy.

The mechanism by which ethyl 4-methyl-2-(4-(trifluoromethyl)phenyl)-4,5-dihydrothiazole-5-carboxylate exerts its biological effects appears to be linked to the modulation of apoptotic pathways. The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential.

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications on the thiazole ring and phenyl substituents significantly affect the biological activity. For instance, the presence of electron-withdrawing groups such as trifluoromethyl enhances cytotoxicity compared to other derivatives lacking such modifications.

| Compound | IC (µM) | Mechanism |

|---|---|---|

| Ethyl 4-methyl-2-(4-(trifluoromethyl)phenyl)-4,5-dihydrothiazole-5-carboxylate | 12 | Induction of apoptosis |

| Control (Doxorubicin) | 10 | DNA intercalation |

Safety and Toxicology

While evaluating the therapeutic potential of ethyl 4-methyl-2-(4-(trifluoromethyl)phenyl)-4,5-dihydrothiazole-5-carboxylate, it is essential to consider its safety profile. Preliminary toxicity assays indicate that at concentrations below 50 µM, the compound exhibits minimal cytotoxicity towards normal human fibroblast cells.

Toxicity Assessment

| Parameter | Value |

|---|---|

| LD50 (Mouse) | >2000 mg/kg |

| Mutagenicity | Negative in Ames test |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.